

2-bromoacetamide liver alcohol dehydrogenase inactivation efficacy

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Compound Focus: 2-Bromoacetamide

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Comparative Inactivation Efficacy of Halogenated Reagents

The table below summarizes experimental findings for **2-bromoacetamide** and other halogenated carboxyamides, which exhibit different effects on liver ADH.

Compound Name	Effect on Liver ADH	Experimental Context (Enzyme Source, Concentration)	Key Findings & Protective Factors
2-Bromoacetamide [1] [2] [3]	Inactivation [1] [2]	In vitro; Horse, human, mouse, and rat liver enzymes [1] [4]	• The rate of inactivation is reduced by AMP, NAD ⁺ , and NADH [1].
2-Bromoacetic acid [1]	Inactivation [1]	In vitro [1]	• The rate of inactivation is reduced by AMP, NAD ⁺ , and NADH [1].
3-Bromopropionic acid [1]	Inactivation [1]	In vitro [1]	• The rate of inactivation is reduced by AMP, NAD ⁺ , and NADH [1].

Compound Name	Effect on Liver ADH	Experimental Context (Enzyme Source, Concentration)	Key Findings & Protective Factors
4-Chlorobutyramide [1]	Activation (up to 20-fold) [1]	In vitro; 0.1 M, pH 8.0, 25°C [1]	• Activation is not prevented by AMP or 2,2-bipyridine, but is prevented by NADH [1].

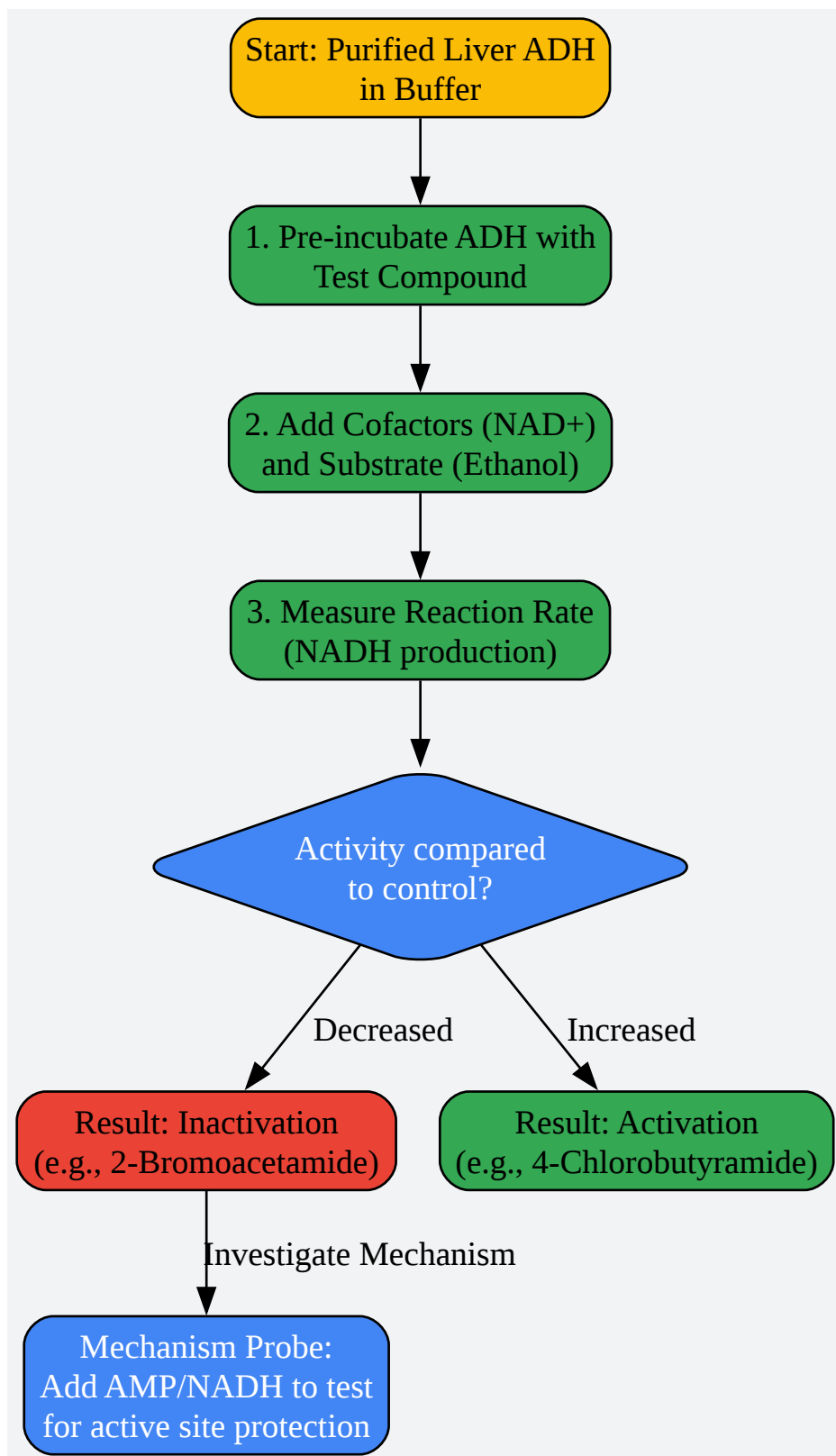
Detailed Experimental Data & Protocols

For a deeper understanding, here are the experimental details and mechanistic insights behind the data.

- **General Experimental Context:** The foundational study was conducted in vitro (in a test tube) using purified liver alcohol dehydrogenase from horses, humans, and other mammals. The enzymatic activity was measured under standard biochemical conditions, often in phosphate buffer at pH 8.0 and a temperature of 25°C [1].
- **Key Findings on 2-Bromoacetamide:**
 - **Evidence of Inactivation:** Research classifies **2-bromoacetamide** as an inactivator of liver ADH [1] [2].
 - **Concentration in Cell Studies:** In vitro studies on mouse embryos and oocytes used **2-bromoacetamide** at concentrations ranging from 250 µM to 1 mM to observe its toxic effects [2].
- **Mechanism of Action for Different Reagents:**
 - **For Inactivators (e.g., 2-Bromoacetamide):** These compounds are considered **active-site-directed reagents**. They likely react directly with amino acid residues critical for catalysis within the enzyme's active site. The protection offered by NADH and AMP suggests these coenzymes bind to the active site and sterically hinder **2-bromoacetamide** from reaching its target [1].
 - **For Activators (e.g., 4-Chlorobutyramide):** Interestingly, 4-Chlorobutyramide does not react directly with the enzyme. Instead, it **cyclizes in solution to form an intermediate chemical (2-iminotetrahydrofuran)**. This intermediate then reacts with amino groups on the enzyme, leading to activation through a different mechanism [1].

Experimental Workflow for Inactivation Studies

The diagram below outlines the general workflow used in these studies to determine the effects of chemical reagents on ADH activity.



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Key Insights for Researchers

- **2-Bromoacetamide is a Direct Inactivator:** The evidence supports its role as an active-site-directed inactivator of liver ADH, with its effects being modulated by native coenzymes [1].
- **Structural Nuance is Critical:** The contrasting effects of **2-bromoacetamide** (inactivator) and 4-chlorobutyramide (activator) highlight that even small changes in chemical structure (halogen type, carbon chain length) can lead to dramatically different functional outcomes [1].
- **Consider the Broader Class: 2-Bromoacetamide** is part of a broader family of "ambivalent active-site-directed reagents." Some members of this family have been shown to partially inactivate ADH in living mice and inhibit ethanol metabolism in vivo, extending alcohol-induced impairment [4].

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